3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid

Description

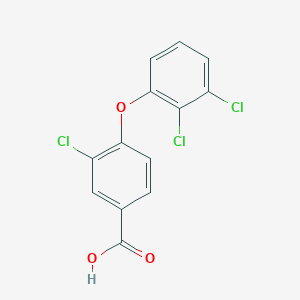

3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H7Cl3O3. It is a derivative of benzoic acid, characterized by the presence of chlorine and dichlorophenoxy groups.

Properties

IUPAC Name |

3-chloro-4-(2,3-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O3/c14-8-2-1-3-11(12(8)16)19-10-5-4-7(13(17)18)6-9(10)15/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFBPXSORBZBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 2,3-dichlorophenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reactors and real-time monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-(trifluoromethyl)phenoxybenzoic acid

- 3-Chloro-4-(2,4-dichlorophenoxy)benzoic acid

- 3-Chloro-4-(2,5-dichlorophenoxy)benzoic acid

Uniqueness

3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

3-Chloro-4-(2,3-dichlorophenoxy)benzoic acid, with the CAS number 1406477-36-8, is a synthetic compound that has garnered attention in biological and environmental research due to its potential applications as a herbicide and its interactions with various biological systems. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₇Cl₃O₃

- Molecular Weight : 317.55 g/mol

- SMILES Notation : OC(=O)c1ccc(Oc2cccc(Cl)c2Cl)c(Cl)c1

The compound features a benzoic acid core substituted with chlorine and dichlorophenoxy groups, which are critical for its biological activity.

This compound primarily exhibits its biological effects through:

- Inhibition of Enzyme Activity : Similar to other chlorinated phenoxy compounds, it may inhibit key enzymes involved in metabolic pathways in plants, particularly those related to fatty acid synthesis.

- Receptor Interaction : The compound can interact with specific receptors in plant cells, leading to altered growth patterns and herbicidal effects.

Herbicidal Effects

Research indicates that this compound functions effectively as a herbicide. Its activity is characterized by:

- Selective Toxicity : It selectively targets certain plant species while being less harmful to others, making it useful in agricultural applications.

- Growth Inhibition : The compound disrupts normal growth processes in susceptible plants by interfering with hormone signaling pathways.

Case Studies

- Field Trials on Crop Yield : In a series of field trials conducted on soybean crops, the application of the compound resulted in a significant reduction in weed biomass without adversely affecting soybean yield. This suggests its potential utility in integrated weed management strategies.

- Laboratory Studies on Plant Cell Cultures : Laboratory experiments demonstrated that exposure to varying concentrations of this compound led to dose-dependent inhibition of cell division in certain dicotyledonous plants. The study highlighted the compound's mechanism of action at the cellular level.

Comparative Analysis

| Compound Name | Molecular Weight | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | 317.55 g/mol | Enzyme inhibition | Herbicide |

| Triclosan | 289.54 g/mol | Fatty acid synthesis inhibition | Antimicrobial agent |

| Glyphosate | 169.07 g/mol | EPSP synthase inhibition | Herbicide |

Environmental Impact

The environmental persistence and degradation pathways of this compound have been studied extensively. Microbial degradation studies indicate that certain bacterial strains can metabolize this compound effectively, reducing its concentration in contaminated soils.

Biodegradation Studies

Research has shown that bacteria from the genus Bacillus can degrade chlorinated phenoxy compounds effectively. This suggests that bioremediation strategies utilizing these bacteria could mitigate the environmental impact of herbicides like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.